molecular formula C76H112O2 B13865764 2-Methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione

2-Methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione

Cat. No.: B13865764
M. Wt: 1057.7 g/mol
InChI Key: PZCKKEDSUIYKTM-UHFFFAOYSA-N
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Description

Menaquinone 13, also known as Vitamin K2-13, is a member of the Vitamin K2 family, which is characterized by the presence of a naphthoquinone ring structure and a side chain composed of 13 isoprenoid units. Vitamin K2 compounds are essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinone 13 is produced by anaerobic bacteria in the human gut and is also found in certain fermented foods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 13 involves the construction of the naphthoquinone ring followed by the attachment of the 13 isoprenoid units. The process typically starts with the synthesis of the naphthoquinone core, which can be achieved through various methods, including the oxidation of naphthols or the cyclization of suitable precursors. The isoprenoid side chain is then attached through a series of condensation reactions, often using isoprenyl pyrophosphate as a key intermediate.

Industrial Production Methods: Industrial production of Menaquinone 13 primarily relies on microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are genetically engineered to enhance the production of Menaquinone 13. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction and chromatography.

Chemical Reactions Analysis

Types of Reactions: Menaquinone 13 undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The isoprenoid side chain can undergo substitution reactions, particularly at the terminal isoprene units.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated menaquinone derivatives.

Scientific Research Applications

Menaquinone 13 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of naphthoquinones and isoprenoid chains.

    Biology: Investigated for its role in cellular respiration and electron transport in bacteria.

    Medicine: Explored for its potential benefits in bone health, cardiovascular health, and as a cofactor in blood coagulation.

    Industry: Utilized in the production of dietary supplements and fortified foods.

Mechanism of Action

Menaquinone 13 exerts its effects through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism. The compound also participates in the electron transport chain in bacteria, facilitating ATP production.

Comparison with Similar Compounds

    Menaquinone 4 (Vitamin K2-4): Shorter isoprenoid chain, commonly found in animal products.

    Menaquinone 7 (Vitamin K2-7): Found in fermented foods like natto, known for its high bioavailability.

    Menaquinone 9 (Vitamin K2-9): Longer isoprenoid chain, found in certain fermented foods.

Uniqueness: Menaquinone 13 is unique due to its longer isoprenoid chain, which may influence its bioavailability and physiological effects. It is less common in the diet compared to other menaquinones but is produced by gut bacteria, contributing to its presence in the human body.

Properties

IUPAC Name

2-methyl-3-(3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCKKEDSUIYKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H112O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1057.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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